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Compound of Interest

Compound Name: Isomurrayafoline B

Cat. No.: B018881

Despite a comprehensive search for the primary crystallographic data of Isomurrayafoline B,
a specific research paper containing the detailed X-ray diffraction analysis and corresponding
experimental protocols could not be located. Isomurrayafoline B is a recognized carbazole
alkaloid isolated from Murraya species, and its structure is referenced in scientific literature,
often in the context of the isolation and characterization of new, related compounds. However,
the original publication detailing its single-crystal X-ray structure determination, which would
provide the necessary quantitative data for a comparative guide, was not identified in the
available databases.

Carbazole alkaloids, a class of naturally occurring compounds found in plants of the Rutaceae
family, particularly the genus Murraya, are of significant interest to researchers due to their
diverse biological activities. These activities include anti-inflammatory, antitumor, antimicrobial,
antioxidant, and antidiabetic properties. The structural elucidation of these molecules is crucial
for understanding their function and for potential drug development.

The definitive method for confirming the three-dimensional structure of a crystalline compound
is single-crystal X-ray crystallography. This technique provides precise information about the
atomic arrangement within the crystal lattice, including bond lengths, bond angles, and overall
molecular conformation. For Isomurrayafoline B, while its chemical structure is known and
accepted, the specific experimental details and quantitative data from a primary X-ray
crystallographic study are not readily accessible in the public domain.
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Research on related carbazole alkaloids from Murraya species often involves the use of
various spectroscopic techniques for structure elucidation, such as Nuclear Magnetic
Resonance (NMR) spectroscopy (*H NMR, 3C NMR, and 2D NMR experiments) and mass
spectrometry (MS). These methods provide valuable information about the connectivity and
chemical environment of atoms within a molecule. While powerful, they do not provide the
direct three-dimensional structural information that X-ray crystallography does.

Without the primary crystallographic data, a detailed comparison guide focusing on the X-ray
confirmed structure of Isomurrayafoline B, as originally intended, cannot be constructed. This
would require access to the crystallographic information file (CIF), which contains all the
experimental and structural data.

Below is a generalized workflow that would typically be followed in the X-ray crystallographic
confirmation of a natural product like Isomurrayafoline B.
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Figure 1. A generalized workflow for the confirmation of a natural product's structure using
single-crystal X-ray crystallography.

In conclusion, while the chemical structure of Isomurrayafoline B is established within the
scientific community, the specific, detailed X-ray crystallographic data required for an in-depth
comparative guide is not available in the searched scientific literature. Researchers in the field
rely on the body of work on related carbazole alkaloids and spectroscopic data for structural
confirmation. The absence of a readily available primary crystallographic report highlights the
challenges that can be encountered in accessing foundational scientific data.

 To cite this document: BenchChem. [Confirmation of Isomurrayafoline B Structure: A Search
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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